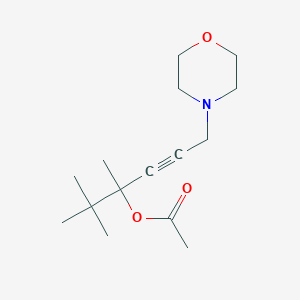
N'~1~,N'~2~-dihydroxyethanediimidamide
Vue d'ensemble
Description
N'~1~,N'~2~-dihydroxyethanediimidamide, also known as DEEDIM, is a chemical compound that has been widely used in scientific research for its unique properties. It is a versatile molecule that can be used in various fields such as chemistry, biology, and medicine.
Applications De Recherche Scientifique
Application in Naphthalene Diimides Synthesis and Properties
Naphthalene diimides (NDIs) have been extensively studied for their applications in various fields. Research has focused on their use in supramolecular chemistry, sensors, molecular switching devices, ion-channels, gelators for sensing aromatic systems, catalysis, DNA intercalation for medicinal applications, artificial photosynthesis, and solar cell technology. NDIs are recognized for their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability, making them promising for organic electronics and photovoltaic devices (Kobaisi et al., 2016).
Role in Supramolecular Chemistry
In supramolecular chemistry, NDIs have been utilized in the construction of host-guest complexes for molecular switching devices, ion-channels, and catalysis. They exhibit a tendency to self-assemble into functional structures, which is crucial for the development of supramolecular assemblies and mechanoluminescent properties (Bhosale et al., 2021).
Spectroscopic Characterization and Complex Formation
Spectroscopic studies of N,N-bis(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]amino}ethyl)N′,N′-dihydroxyethanediimidamide and its metal complexes have provided insights into the structural and electronic properties of these compounds. These studies are crucial for understanding the nature of dioxime ligands and their potential applications in various fields, including coordination chemistry and materials science (Canpolat & Kaya, 2005).
Formation of Hetero Duplexes in Aqueous Solution
The ability of certain naphthalene diimides to form hetero duplexes in aqueous solution has been a significant area of research. This property is particularly interesting for the design of self-assembling systems and the development of new materials with potential applications in nanotechnology and biotechnology (Gabriel & Iverson, 2002).
Applications in Organic Field-Effect Transistors
The study of naphthalene diimide-based polymers has shown promising results for applications in organic field-effect transistors (OFETs). The influence of side chains on the charge-transporting properties of these polymers indicates their potential for use in organic electronics, with implications for the design of future n-type conjugated polymers (Nam et al., 2018).
Propriétés
IUPAC Name |
1-N',2-N'-dihydroxyethanediimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O2/c3-1(5-7)2(4)6-8/h7-8H,(H2,3,5)(H2,4,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXWFQSYMVKOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(=NO)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)(\N)/C(=N\O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6008096.png)
![N-(4-fluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6008100.png)
![4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone](/img/structure/B6008118.png)
![2-isopropyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6008121.png)
![1-cyclopentyl-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B6008123.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B6008149.png)
![4,7,7-trimethyl-N-(4-methyl-1-piperazinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6008150.png)
![4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6008152.png)
![N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008161.png)
![N-allyl-N'-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6008169.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6008170.png)